

3-Methylthiophene-2-carbonyl chloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	3-Methylthiophene-2-carbonyl chloride
Cat. No.:	B1586832

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **3-Methylthiophene-2-carbonyl Chloride**

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the material safety data for **3-Methylthiophene-2-carbonyl chloride** (CAS No. 61341-26-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of safety data, offering insights into the causality behind handling protocols and emergency procedures. Our focus is on fostering a proactive safety culture through a comprehensive understanding of the material's chemical nature.

Chemical Identity and Physicochemical Properties

3-Methylthiophene-2-carbonyl chloride is an acyl halide derivative of 3-methylthiophene. Its reactivity is dominated by the electrophilic carbonyl carbon and the lability of the chloride leaving group, which dictates its primary hazards and handling requirements.

Property	Value	Source
CAS Number	61341-26-2	[1] [2]
Molecular Formula	C ₆ H ₅ ClOS	[2] [3]
Molecular Weight	160.62 g/mol	[2] [3]
Density	1.314 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.586	
Appearance	Light yellow liquid	
Boiling Point	~120 °C	[4]

Hazard Identification and GHS Classification

The primary hazard associated with **3-Methylthiophene-2-carbonyl chloride** is its corrosive nature, a direct result of its reactivity with nucleophiles, particularly water. According to the Globally Harmonized System (GHS) as adopted by OSHA, it is classified as a hazardous chemical.[\[1\]](#)

Signal Word: Danger[\[1\]](#)

Core Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[1\]](#)
- H318: Causes serious eye damage.[\[1\]](#)
- May cause respiratory irritation.[\[1\]](#)
- EUH014: Reacts violently with water.[\[4\]](#)
- EUH029: Contact with water liberates toxic gas.[\[1\]](#)[\[4\]](#)

The liberation of toxic gas upon contact with water is a critical secondary hazard.[\[1\]](#) The acyl chloride hydrolyzes to form hydrochloric acid (HCl) gas, which is corrosive and toxic upon inhalation. This reaction is vigorous and exothermic, adding to the danger.

Caption: GHS Hazard Pictograms and Associated Risks.

Proactive Handling and Storage Protocols

A self-validating safety protocol is built on preventing exposure by understanding and controlling the material's reactivity.

Storage

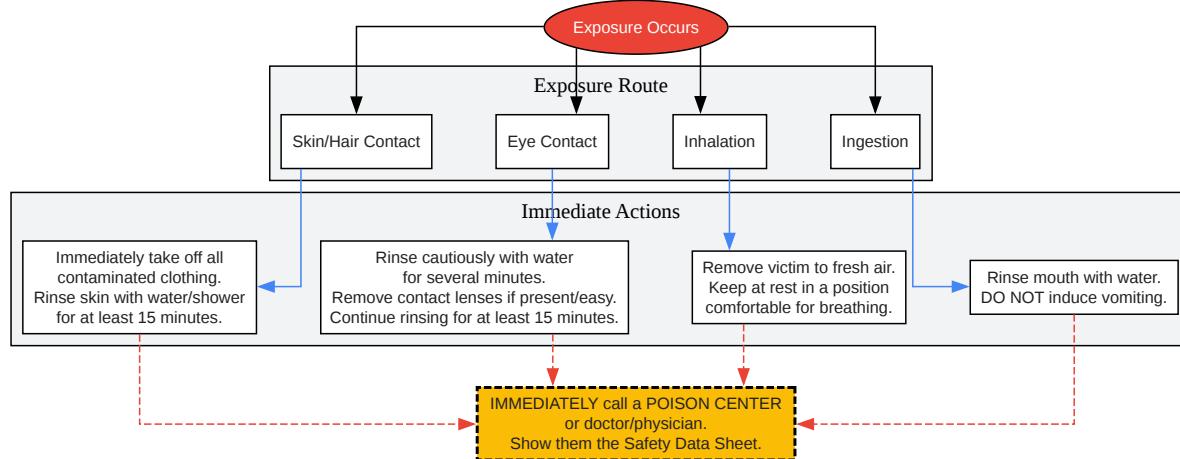
The primary directive for storage is moisture exclusion.

- Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] A desiccator or a cabinet purged with an inert gas like nitrogen or argon is recommended for long-term storage.
- Location: Store in a dedicated corrosives area, away from incompatible materials.[1][4]
- Incompatible Materials: Keep away from water, strong oxidizing agents, and strong bases, as these can trigger violent reactions.[1][4]

Safe Handling and Dispensing Workflow

This protocol is designed to minimize aerosol generation and prevent all contact.

- Preparation: Work must be conducted inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[1]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Eye/Face Protection: Chemical splash goggles and a face shield.[1]
 - Hand Protection: Chemically resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves for integrity before use.[1]
 - Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.
- Dispensing:
 - Use only clean, dry glassware or compatible syringes.


- When transferring, ground and bond containers to prevent static discharge.[5]
- If weighing, perform the operation in the fume hood.
- Keep the container sealed whenever not actively dispensing.

• Post-Handling:

- Thoroughly wash hands and any exposed skin after handling.[1]
- Decontaminate all equipment that came into contact with the chemical.
- Dispose of contaminated waste in a designated, sealed hazardous waste container.[1]

Emergency Response and First-Aid Measures

Immediate and correct action is critical in the event of an exposure. The corrosive nature of the compound and its reaction products necessitates rapid decontamination.

[Click to download full resolution via product page](#)

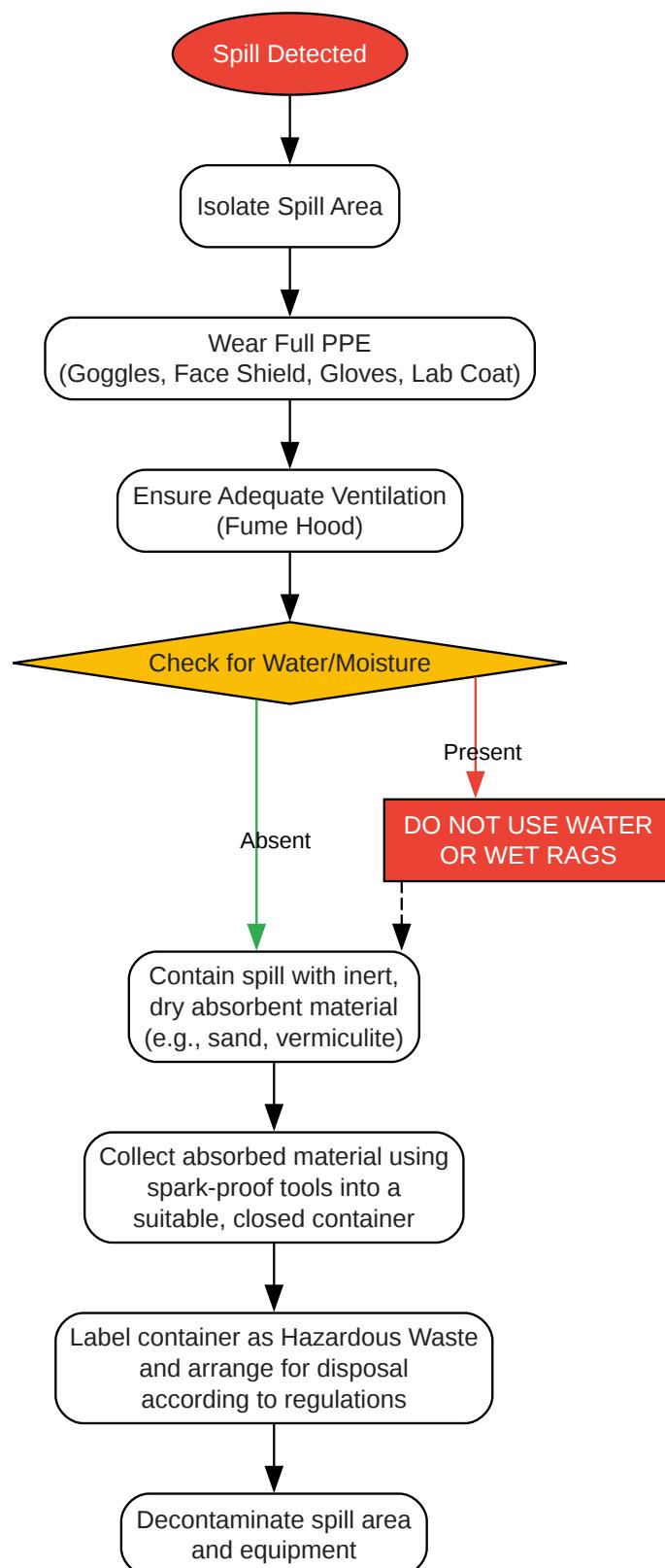
Caption: Emergency First-Aid Workflow for Exposure.

Detailed First-Aid Protocols

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[\[1\]](#) Immediate medical attention is required because chemical burns may not be immediately apparent.[\[1\]](#)
- Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[\[1\]](#) Removal of contact lenses should only be done by skilled personnel. Immediate medical attention is required.[\[1\]](#)
- Inhalation: Move the exposed individual to fresh air and keep them at rest in a position comfortable for breathing.[\[1\]](#) If breathing is difficult or stops, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[\[1\]](#) Immediate medical attention is required.
- Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting.[\[1\]](#) Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[\[1\]](#)

Fire-Fighting and Accidental Release Measures

Fire-Fighting


While the compound itself is not highly flammable, its container may rupture upon heating. The primary fire-related hazard is its violent reaction with water and the thermal decomposition products.

- Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[\[1\]](#)
- Unsuitable Extinguishing Media: DO NOT USE WATER.[\[4\]](#) Using water will exacerbate the situation by reacting with the material to produce corrosive and toxic hydrogen chloride gas.[\[1\]](#)[\[4\]](#)
- Specific Hazards: Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[\[1\]](#)

- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[\[1\]](#)

Accidental Release Measures

The immediate priorities are to ensure personnel safety, prevent the spill from spreading, and avoid contact with water.

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Minor Spill Response.

Protocol for a Minor Laboratory Spill:

- Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Wear the full personal protective equipment as described in Section 3.2.[1]
- Environmental Precautions: Prevent the spill from entering drains or waterways.
- Containment and Clean-up:
 - Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth.
 - Do not expose the spill to water.[1]
 - Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1]
 - Wipe the area with a solvent-moistened cloth (e.g., isopropanol, ensuring no ignition sources are present), and place the cloth in the waste container.
 - Dispose of the waste through an approved waste disposal plant.[1]

Toxicological and Ecological Information

- Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[1] However, based on its chemical class (acyl halide) and GHS classification, it is a corrosive material. The primary health effect is severe damage to tissues upon contact. Use of gastric lavage or emesis is contraindicated following ingestion due to the risk of perforation.[1] It is categorized for specific target organ toxicity (single exposure) affecting the respiratory system.[1] There is no information available on mutagenic, reproductive, or carcinogenic effects.[1]
- Ecological Information: Data on the environmental impact is limited. It should not be released into the environment.[1] Due to its reactivity with water, it is expected to hydrolyze rapidly and not persist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. 61341-26-2 CAS MSDS (3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Methylthiophene-2-carbonyl chloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586832#3-methylthiophene-2-carbonyl-chloride-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b1586832#3-methylthiophene-2-carbonyl-chloride-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com